molecular formula C15H32ClNO2 B14799887 Dodecyl DL-alaninate hydrochloride

Dodecyl DL-alaninate hydrochloride

Cat. No.: B14799887
M. Wt: 293.87 g/mol
InChI Key: AIMIBZYOJHWNND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dodecyl L-alaninate hydrochloride is a chemical compound with the molecular formula C15H32ClNO2. It is an ester derivative of L-alanine, where the amino acid is esterified with a dodecyl group and combined with hydrochloric acid to form the hydrochloride salt. This compound is known for its surfactant properties and is used in various applications, including pharmaceuticals and cosmetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl L-alaninate hydrochloride typically involves the esterification of L-alanine with dodecanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of Dodecyl L-alaninate hydrochloride may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dodecyl L-alaninate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: L-alanine and dodecanol.

    Substitution: Various alkyl or aryl derivatives of L-alaninate.

    Oxidation: Dodecanoic acid or dodecanol.

Scientific Research Applications

Dodecyl L-alaninate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dodecyl L-alaninate hydrochloride primarily involves its surfactant properties. The compound can interact with lipid bilayers, disrupting the membrane structure and enhancing the permeability of the membrane. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecyl L-alaninate hydrochloride is unique due to its specific combination of L-alanine and dodecyl group, which imparts distinct surfactant properties. Its ability to form stable emulsions and enhance membrane permeability makes it particularly valuable in pharmaceutical and cosmetic applications .

Properties

Molecular Formula

C15H32ClNO2

Molecular Weight

293.87 g/mol

IUPAC Name

dodecyl 2-aminopropanoate;hydrochloride

InChI

InChI=1S/C15H31NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18-15(17)14(2)16;/h14H,3-13,16H2,1-2H3;1H

InChI Key

AIMIBZYOJHWNND-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(C)N.Cl

Origin of Product

United States

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